3-Pyridinealdehyde-NAD

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-Pyridinealdehyde-NAD involves the modification of the NAD molecule. One common method includes the reaction of NAD with 3-pyridinealdehyde under specific conditions to form a stable enzyme-coenzyme complex . The reaction typically involves the formation of a thio-hemiacetal linkage between the aldehyde group of 3-pyridinealdehyde and cysteine-149, which is the substrate binding site for the dehydrogenase reaction .

Analyse Des Réactions Chimiques

3-Pyridinealdehyde-NAD undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

Biochemical Role and Mechanism

3-Pyridinealdehyde-NAD is known for its interaction with specific enzymes, particularly glyceraldehyde 3-phosphate dehydrogenase. Research indicates that this compound can form stable complexes with the enzyme, which are resistant to acid precipitation. The binding ratio of this compound to the enzyme has been found to be approximately 2.5 to 2.9 . This interaction is critical as it inhibits the dehydrogenase and esterase activities of the enzyme, suggesting potential applications in regulating metabolic pathways.

Inhibition of Enzymatic Activity

The aldehyde group of this compound forms a thiohemiacetal linkage with cysteine residues in enzymes, effectively inhibiting their activity. For instance, studies have shown that this compound can prevent carboxymethylation of active site cysteine residues, which is essential for enzyme function . This property makes it a valuable tool for studying enzyme kinetics and regulatory mechanisms in metabolic pathways.

Applications in Cancer Research

Recent studies have highlighted the potential of NAD precursors, including this compound, in cancer treatment strategies. For example, targeting NAD depletion has emerged as an effective therapeutic approach in cancer cells due to their higher dependency on NAD for survival and proliferation . The ability of this compound to modulate NAD levels could provide insights into alternative metabolic pathways that cancer cells exploit when conventional NAD synthesis is inhibited.

Metabolic Disease Studies

Research has also focused on the association between NAD levels and metabolic diseases. A study demonstrated that maintaining optimal NAD levels could mitigate risks associated with metabolic disorders . The implications of these findings suggest that compounds like this compound could be explored for their potential to influence NAD metabolism and its associated health outcomes.

Case Studies and Clinical Trials

Several clinical trials have investigated the effects of NAD-related compounds on various health conditions:

- Parkinson’s Disease : A series of open-label trials indicated that intravenous administration of NADH significantly improved disability scores in patients with Parkinson’s disease . These findings suggest that modulation of NAD levels through compounds like this compound may offer symptomatic relief.

- Chronic Fatigue Syndrome : Another study reported positive outcomes using NADH supplementation in patients suffering from chronic fatigue syndrome, highlighting its potential as an alternative treatment strategy .

Data Table: Summary of Findings

Mécanisme D'action

The mechanism of action of 3-Pyridinealdehyde-NAD involves its interaction with NAD binding enzymes. The aldehyde group of this compound forms a thio-hemiacetal linkage with cysteine-149, which is the substrate binding site for the dehydrogenase reaction. This interaction stabilizes the enzyme-coenzyme complex and allows for the study of enzyme kinetics and mechanisms .

Comparaison Avec Des Composés Similaires

3-Pyridinealdehyde-NAD is unique due to its specific modification of the NAD molecule. Similar compounds include:

3-Acetylpyridine-NAD: Another NAD analogue used to study enzyme interactions.

Thionicotinamide-NAD: Used in similar biochemical studies but with different binding properties.

Deamino-NAD: Lacks the amino group, affecting its binding and reactivity

Activité Biologique

3-Pyridinealdehyde-NAD (3-Py-NAD) is a derivative of nicotinamide adenine dinucleotide (NAD) that has garnered attention for its unique biological activities. This article explores the compound's mechanisms of action, inhibition properties, and potential applications in various biological systems.

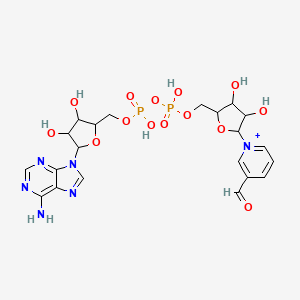

Chemical Structure and Properties

This compound is characterized by the addition of a pyridine aldehyde group to the NAD structure. This modification alters its interaction with enzymes and biological pathways, enhancing its role as an inhibitor in various biochemical reactions.

The primary mechanism by which 3-Py-NAD exerts its biological effects is through covalent binding to target enzymes. Notably, it forms a thiohemiacetal linkage with cysteine residues in enzyme active sites, particularly affecting dehydrogenases such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH). This interaction is crucial for its inhibitory effects on enzyme activity, as detailed below:

- Inhibition of Dehydrogenases : 3-Py-NAD inhibits GAPDH and other related enzymes by forming stable complexes that prevent substrate binding. The molar ratio of bound 3-Py-NAD to GAPDH is approximately 2.5 to 2.9, indicating a strong interaction .

Biological Activity and Inhibition Studies

Research has shown that 3-Py-NAD acts as a potent inhibitor across various biological systems. Below are key findings from studies evaluating its inhibitory effects:

These findings suggest that modifications to the nicotinamide ring significantly enhance the inhibitory capacity of NAD analogs like 3-Py-NAD compared to standard NAD+.

Case Studies

- Model Organisms : Studies using Caenorhabditis elegans and Drosophila melanogaster have demonstrated that overexpression of nicotinamidases can increase lifespan, which is linked to altered NAD+ metabolism influenced by compounds like 3-Py-NAD .

- Pathogenic Microorganisms : The role of nicotinamidases in pathogenic bacteria such as Borrelia burgdorferi suggests that 3-Py-NAD could be explored for therapeutic applications targeting bacterial metabolism .

Potential Applications

Given its strong inhibitory properties, 3-Py-NAD may have several applications:

- Therapeutic Agent : Potential use in treating diseases involving dysregulated NAD+ metabolism.

- Research Tool : As an inhibitor in biochemical assays to study enzyme kinetics and metabolic pathways.

- Antimicrobial Development : Targeting nicotinamide salvage pathways in pathogens could lead to novel antimicrobial strategies.

Propriétés

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-formylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-17(32)15(30)12(40-21)7-38-43(35,36)41-42(33,34)37-6-11-14(29)16(31)20(39-11)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBYQPGZRAWXKJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N6O14P2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-07-7 | |

| Record name | 3-Pyridinealdehyde-NAD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.